molecular formula C3HF6I B1339933 1,1,1,3,3,3-Hexafluoro-2-iodopropane CAS No. 4141-91-7

1,1,1,3,3,3-Hexafluoro-2-iodopropane

Cat. No.: B1339933
CAS No.: 4141-91-7
M. Wt: 277.93 g/mol
InChI Key: KQSPFAXUTMJXCT-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-iodopropane: is a fluorinated organic compound with the molecular formula C3H2F6I . This compound is characterized by the presence of six fluorine atoms and one iodine atom attached to a propane backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-iodopropane can be synthesized through several methods. One common method involves the reaction of 1,1,1,3,3,3-hexafluoropropane with iodine in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity final product. Safety measures are crucial due to the reactivity of the involved chemicals.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-iodopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Reduction Reactions: The compound can be reduced to form 1,1,1,3,3,3-hexafluoropropane.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding fluorinated alcohols or acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include or . The reactions are typically carried out in polar solvents such as or .

    Reduction Reactions: Reducing agents such as or are used.

    Oxidation Reactions: Oxidizing agents like or are employed.

Major Products:

    Substitution Reactions: Products include various fluorinated derivatives depending on the substituent introduced.

    Reduction Reactions: The major product is 1,1,1,3,3,3-hexafluoropropane.

    Oxidation Reactions: Products include fluorinated alcohols or acids.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-iodopropane has several applications in scientific research:

    Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.

    Industry: It is used in the production of specialty chemicals, including fluorinated surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-iodopropane involves its high reactivity due to the presence of fluorine and iodine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is similar in structure but contains a hydroxyl group instead of an iodine atom.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with a methyl group instead of an iodine atom.

Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-iodopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in reactions where iodine’s reactivity is advantageous.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6I/c4-2(5,6)1(10)3(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPFAXUTMJXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558536
Record name 1,1,1,3,3,3-Hexafluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-91-7
Record name 1,1,1,3,3,3-Hexafluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-1,1,1,3,3,3-hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-iodopropane
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Reactant of Route 6
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